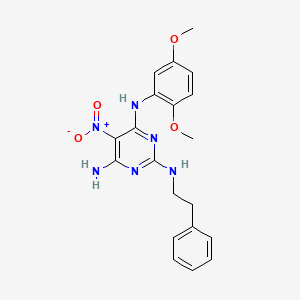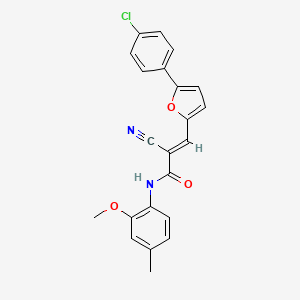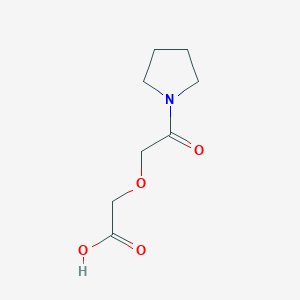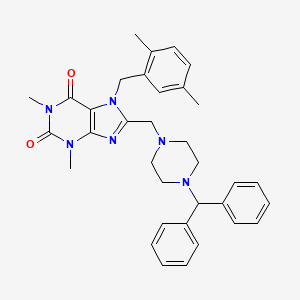
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine, also known as DNQX, is a compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of excitatory signals in the central nervous system.
Mécanisme D'action
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. Glutamate receptors are ion channels that are activated by the binding of glutamate, leading to the influx of cations such as sodium and calcium, and the generation of an excitatory postsynaptic potential. This compound binds to the glutamate receptor in a manner that blocks the binding of glutamate, preventing the activation of the ion channel and the generation of an excitatory postsynaptic potential.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can block the activation of AMPA and kainate receptors, leading to the inhibition of synaptic transmission and plasticity. In vivo studies have shown that this compound can produce a range of effects, including the inhibition of seizure activity, the attenuation of neuropathic pain, and the prevention of ischemic damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which are important for synaptic transmission and plasticity. This compound has been extensively studied in vitro and in vivo, and its effects are well-characterized. However, this compound also has several limitations. It is a non-competitive antagonist, which means that it does not block the ion channel directly. This can lead to the generation of rebound excitation and the activation of other glutamate receptor subtypes. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine. One direction is to study the effects of this compound on different subtypes of glutamate receptors, including the NMDA subtype. Another direction is to investigate the role of this compound in synaptic plasticity and learning and memory. Additionally, this compound could be used as a tool to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, new analogs of this compound could be synthesized to improve its solubility and selectivity.
Méthodes De Synthèse
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene with lithium aluminum hydride. The resulting amine is then reacted with 2-bromoethylamine hydrobromide to yield this compound.
Applications De Recherche Scientifique
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain, and glutamate receptors are involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which are important for synaptic transmission and plasticity.
Propriétés
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-29-14-8-9-16(30-2)15(12-14)23-19-17(26(27)28)18(21)24-20(25-19)22-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H4,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHPBDAYLESQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)
![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)




![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)